6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate
Description
Properties
IUPAC Name |
6-O-benzyl 2-O-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-19(2,3)28-17(25)22-11-9-20(14-22)16(24)21-10-12-23(20)18(26)27-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIEYJWUIKBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior and function. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding interaction can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s unique structure allows it to fit into the active sites of enzymes, thereby modulating their activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and potential toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in the overall metabolic balance, affecting the production and utilization of metabolites. This can have significant implications for cellular function and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for determining its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Biological Activity
6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS No. 1251020-61-7) is a complex organic compound with potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H27N3O5
- Molecular Weight : 389.45 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological interactions.
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit considerable antioxidant properties. These properties are crucial for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Cytotoxic Activity
The cytotoxic potential of the compound has been assessed against various cancer cell lines. Preliminary results suggest that it may possess significant cytotoxicity comparable to established chemotherapeutic agents.
The biological mechanisms underlying the activity of this compound may involve the inhibition of specific enzymes and pathways:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders.
- Cell Cycle Arrest : Studies indicate that some triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Properties
A study evaluated the anticancer effects of a series of triazole derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxicity against MCF-7 and Bel-7402 cell lines with mechanisms involving apoptosis and necrosis.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results showed that these compounds could reduce neuronal death and improve cognitive function in animal models.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1160247-10-8
- Molecular Formula : C₂₀H₂₉N₃O₄
- Molecular Weight : 375.46 g/mol
- Purity : >95% (HPLC)
- Structure : Features a spiro[4.5]decane core with a 10-oxo group, benzyl ester at position 6, and tert-butyl ester at position 2 .
Applications :
Primarily used as a pharmaceutical intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors and kinase-targeting agents .
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs with variations in substituents, oxo-group positioning, and ring systems:
Conformational and Physicochemical Properties
- Target Compound : The spiro[4.5]decane core adopts a chair conformation (hexahydropyrimidine ring) with equatorial benzyl and tert-butyl groups, enhancing solubility in organic solvents .
- 8-Oxo Analog : The shifted oxo group (position 8 vs. 10) may alter hydrogen-bonding interactions, affecting bioavailability .
- Fluorinated Spiro[3.4]octane : Smaller spiro system (octane vs. decane) reduces steric bulk, favoring penetration into hydrophobic pockets .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this spirocyclic compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis of spirocyclic compounds often involves balancing steric hindrance and reactivity. For this compound, optimize the coupling of the benzyl and tert-butyl carboxylate groups via stepwise protection/deprotection strategies. Monitor intermediates using HPLC and NMR to confirm regioselectivity. Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yields of the spirocyclic core. Thermal stability during reactions should be monitored via DSC (Differential Scanning Calorimetry) to avoid decomposition .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the spirocyclic structure and substituent positions. Compare chemical shifts with analogous diazaspiro compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) for validation .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial orientation of substituents) using single-crystal diffraction .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] ion) and detect fragmentation patterns indicative of labile groups .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Use HPLC-UV to quantify degradation products (e.g., hydrolysis of the tert-butyl ester).
- Thermal Stability: Perform TGA (Thermogravimetric Analysis) to determine decomposition thresholds. Store samples at -20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer:
- DFT Calculations: Compare computed -NMR chemical shifts (using B3LYP/6-31G*) with experimental data to validate conformational models.
- Dynamic NMR: Detect ring-flipping or conformational exchange in the spirocyclic system by variable-temperature -NMR.
- Cross-Validation: Use X-ray crystallography to resolve discrepancies between predicted and observed dihedral angles .
Q. What experimental approaches are suitable for studying the compound’s reactivity in ring-opening or functionalization reactions?
- Methodological Answer:
- Kinetic Studies: Monitor reactions with nucleophiles (e.g., amines, thiols) via stopped-flow UV-Vis spectroscopy to determine rate constants.
- Isotopic Labeling: Introduce at the carbonyl group to trace mechanistic pathways during hydrolysis.
- In Situ IR Spectroscopy: Track intermediate formation (e.g., enolate species) during base-mediated reactions .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer:
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
- Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions; analyze degradation products via LC-MS/MS .
- QSAR Modeling: Predict bioaccumulation potential using logP and molecular volume parameters derived from COSMO-RS simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
